![molecular formula C18H26N2O6 B14069569 5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Orn(Cbz)-OH, also known as N-α-Boc-N-δ-Z-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group, which serve as protective groups for the amino functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Orn(Cbz)-OH typically involves the protection of the amino groups of ornithine. One common method is to first protect the δ-amino group with a benzyloxycarbonyl (Cbz) group. This is followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) .
Industrial Production Methods
Industrial production of Boc-Orn(Cbz)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group addition.
化学反応の分析
Types of Reactions
Boc-Orn(Cbz)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protective groups under acidic or hydrogenolytic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while hydrogenation with palladium on carbon (Pd/C) is used for Cbz group removal.
Coupling: DIC and HOBt are frequently used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected ornithine derivatives and peptide chains with Boc-Orn(Cbz)-OH incorporated at specific positions.
科学的研究の応用
Boc-Orn(Cbz)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and the study of peptide-based materials.
Biology: In the synthesis of peptide-based inhibitors and probes for studying enzyme activity.
Medicine: For the development of peptide-based therapeutics and drug delivery systems.
Industry: In the production of peptide-based biomaterials and as a reagent in chemical synthesis
作用機序
The mechanism of action of Boc-Orn(Cbz)-OH primarily involves its role as a protected amino acid derivative. The Boc and Cbz groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further chemical reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the peptides synthesized using Boc-Orn(Cbz)-OH.
類似化合物との比較
Similar Compounds
Boc-Lys(Cbz)-OH: Similar to Boc-Orn(Cbz)-OH but derived from lysine.
Boc-Arg(Cbz)-OH: Derived from arginine and used in similar applications.
Uniqueness
Boc-Orn(Cbz)-OH is unique due to its specific structure and the presence of both Boc and Cbz protective groups. This dual protection allows for selective deprotection and targeted chemical modifications, making it a valuable tool in peptide synthesis and related research .
特性
分子式 |
C18H26N2O6 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20(14(15(21)22)10-7-11-19)16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12,19H2,1-3H3,(H,21,22) |
InChIキー |
ILQLBLPNNVZCPU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C(CCCN)C(=O)O)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


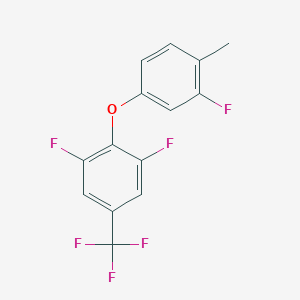
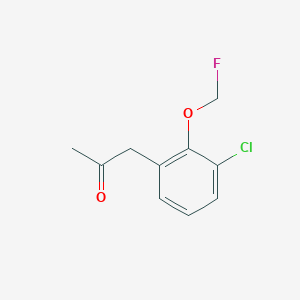
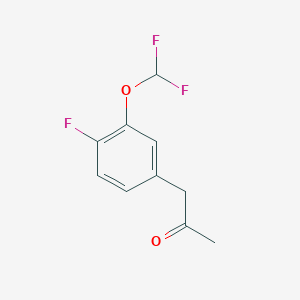

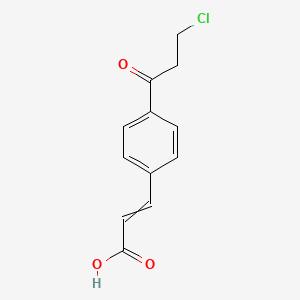
![(1S)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14069521.png)
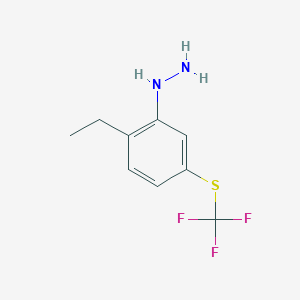

![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
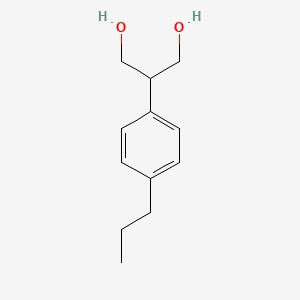
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)
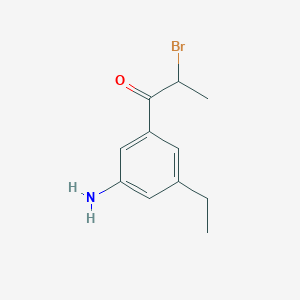
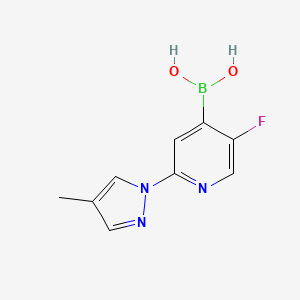
![N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B14069559.png)
